

Application Notes and Protocols: In Vitro URAT1 Inhibition Assay Using Verinurad

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1][2] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[1][2] **Verinurad** (also known as RDEA3170) is a potent and selective inhibitor of URAT1, making it a valuable tool for studying urate transport and a promising candidate for gout therapy.[3][4][5]

These application notes provide a detailed protocol for conducting an in vitro URAT1 inhibition assay using **Verinurad**. The protocol is designed for researchers in academic and industrial settings who are involved in drug discovery and development for gout and other hyperuricemia-related conditions.

Principle of the Assay

This assay measures the ability of a test compound, in this case, **Verinurad**, to inhibit the uptake of a labeled substrate (e.g., [14 C]-uric acid) into cells that are engineered to overexpress the human URAT1 transporter. The reduction in substrate uptake in the presence of the inhibitor is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC $_{50}$)



can then be determined by measuring the substrate uptake over a range of inhibitor concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from an in vitro URAT1 inhibition assay with **Verinurad**.

Parameter	Verinurad	Benzbromarone (Control)	Probenecid (Control)
URAT1 IC50	25 nM[3]	~0.3 μM	~50 μM
OAT1 IC50	4.6 μM[3]	Not specified	Not specified
OAT4 IC50	5.9 μM[3]	Not specified	Not specified
Mechanism of Inhibition	Competitive[3]	Competitive	Competitive

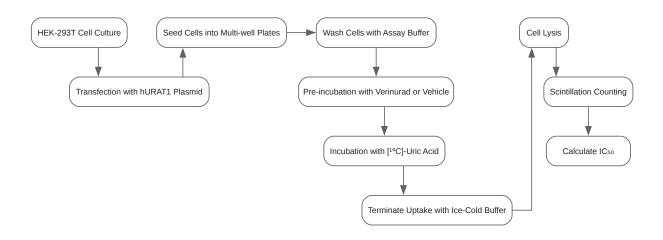
Experimental Protocols Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK-293T) cells or Madin-Darby Canine Kidney II (MDCK-II) cells.[5][6]
- Expression Vector: A mammalian expression vector containing the full-length human URAT1 (hURAT1) cDNA.
- Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine®).
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- Substrate: [14C]-Uric Acid.
- Inhibitors: Verinurad, Benzbromarone (positive control).



- Scintillation Cocktail: A suitable liquid scintillation cocktail for radiolabeled samples.
- Multi-well Plates: 24- or 48-well cell culture plates.
- Instrumentation: Cell culture incubator, liquid scintillation counter, centrifuge.

Experimental Workflow Diagram



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Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Protocol

- · Cell Culture and Transfection:
 - Culture HEK-293T cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
 - One day before transfection, seed the cells into multi-well plates to achieve 70-80% confluency on the day of transfection.



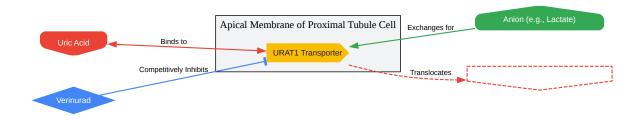
- Transfect the cells with the hURAT1 expression vector or an empty vector (for control)
 using a suitable transfection reagent according to the manufacturer's instructions.
- Allow the cells to express the transporter for 24-48 hours post-transfection.
- URAT1 Inhibition Assay:
 - On the day of the assay, aspirate the culture medium and wash the cells once with prewarmed assay buffer.
 - \circ Prepare serial dilutions of **Verinurad** and the positive control (Benzbromarone) in the assay buffer. A typical concentration range for **Verinurad** would be from 0.1 nM to 10 μ M. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
 - Add the inhibitor solutions or vehicle control to the respective wells and pre-incubate the cells for 10-15 minutes at 37°C.
 - \circ Prepare the substrate solution by diluting [14C]-uric acid in the assay buffer to the desired final concentration (e.g., 10 μ M).
 - Initiate the uptake reaction by adding the [14C]-uric acid solution to each well.
 - Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake.
 - Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
- Quantification and Data Analysis:
 - Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
 - Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.



- The specific uptake is calculated by subtracting the radioactivity in the empty vectortransfected cells from that in the hURAT1-transfected cells.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[3]

URAT1 Signaling Pathway and Mechanism of Inhibition

URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the proximal tubule cells in exchange for intracellular anions like lactate or nicotinate.[2] **Verinurad** acts as a competitive inhibitor, binding to the transporter and thereby blocking the passage of uric acid.[3]



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Caption: Mechanism of URAT1-mediated urate transport and its inhibition by **Verinurad**.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of compounds against the human URAT1 transporter. **Verinurad** serves as a potent and selective reference inhibitor for these studies. The detailed methodology and data



presentation guidelines will aid researchers in the discovery and characterization of novel therapeutic agents for the treatment of hyperuricemia and gout.

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